N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(11-7)12-9(13)6-4-5-6/h1-3,6H,4-5H2,(H,11,12,13) |
InChI Key |
YLVYBPQBAIKETD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with cyclopropanecarboxamide under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(5-Bromopyridin-2-yl)cyclopropanecarboxamide: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring.
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure but may have different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties and reactivity .
Biological Activity
N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Structural Characteristics
The compound features:
- Cyclopropane ring : Provides rigidity and influences its interaction with biological targets.
- Carboxamide functional group : Increases solubility and bioavailability.
- Brominated pyridine moiety : The bromine atom at the 6-position enhances reactivity and specificity in biological interactions.
The molecular formula for this compound is CHBrNO, with a molecular weight of approximately 241.09 g/mol .
This compound exhibits its biological activity primarily through:
- Enzyme inhibition : The compound interacts with specific enzymes, modulating their activity and influencing various metabolic pathways.
- Receptor binding : It may bind to receptors, altering signaling pathways that affect physiological responses.
The presence of the bromine atom is crucial for enhancing binding affinity and selectivity towards molecular targets, which can lead to varied physiological effects .
Biological Activity and Applications
Research has demonstrated several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation through its interactions with key signaling pathways involved in tumor growth .
- Studies indicate that derivatives of this compound can exhibit significant anticancer properties by targeting specific oncogenic pathways.
-
Neuroprotective Effects :
- Research has highlighted its role as a GSK-3β inhibitor, which is essential in neurodegenerative diseases like Alzheimer's. Compounds based on the cyclopropanecarboxamide scaffold have demonstrated neuroprotective effects by restoring cell viability in models of tau hyperphosphorylation .
- Inhibition of GSK-3β also correlates with reduced neuroinflammation, making it a candidate for therapeutic development in neurodegenerative disorders .
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of oncogenic pathways | |
| Neuroprotection | GSK-3β inhibition | |
| Anti-inflammatory | Cytokine suppression |
Notable Research Findings
- A study reported that compounds similar to this compound exhibited IC values as low as 8 nM against GSK-3β, underscoring their potency as inhibitors .
- Another investigation demonstrated that these compounds could significantly reduce levels of inflammatory markers in cell models, further supporting their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
